molecular formula C42H82ClN3O2 B12664895 Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride CAS No. 93820-04-3

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride

Katalognummer: B12664895
CAS-Nummer: 93820-04-3
Molekulargewicht: 696.6 g/mol
InChI-Schlüssel: OASFLTWQOHKUKP-JDVCJPALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C42H82ClN3O2 and a molecular weight of 696.57238 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride typically involves the reaction of dimethylamine with oleoyl chloride, followed by the addition of 2-(oleoylamino)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis or altered cellular functions. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and biological activity. Its ability to interact with biological membranes and proteins makes it particularly valuable in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

93820-04-3

Molekularformel

C42H82ClN3O2

Molekulargewicht

696.6 g/mol

IUPAC-Name

dimethyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C42H81N3O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39-45(3,4)40-38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-40H2,1-4H3,(H-,43,44,46,47);1H/b21-19-,22-20-;

InChI-Schlüssel

OASFLTWQOHKUKP-JDVCJPALSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(C)CCNC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.